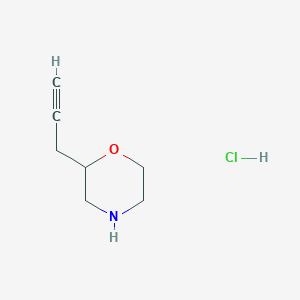![molecular formula C17H17FO3S B2691406 4-{2-[(2-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde CAS No. 1266378-01-1](/img/structure/B2691406.png)
4-{2-[(2-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[(2-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde is an organic compound with the molecular formula C17H17FO3S
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(2-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde typically involves the following steps:
Formation of the Fluorobenzyl Sulfanyl Intermediate: The reaction begins with the preparation of the 2-fluorobenzyl sulfanyl intermediate. This is achieved by reacting 2-fluorobenzyl chloride with sodium sulfide in an appropriate solvent such as ethanol.
Etherification: The intermediate is then reacted with 3-methoxybenzaldehyde in the presence of a base like potassium carbonate to form the desired product. The reaction is typically carried out in a solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-{2-[(2-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 4-{2-[(2-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzoic acid.
Reduction: 4-{2-[(2-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-{2-[(2-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research into its potential as a pharmacophore for drug development.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-{2-[(2-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which can then undergo further reactions. The fluorobenzyl sulfanyl group can interact with biological molecules, potentially inhibiting enzymes or altering protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-{2-[(4-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde: Similar structure but with the fluorine atom in a different position.
4-{2-[(2-Chlorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde: Similar structure but with a chlorine atom instead of fluorine.
4-{2-[(2-Fluorobenzyl)sulfanyl]ethoxy}-3-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
The unique combination of the fluorobenzyl sulfanyl group and the methoxybenzaldehyde core in 4-{2-[(2-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde provides distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research purposes.
Eigenschaften
IUPAC Name |
4-[2-[(2-fluorophenyl)methylsulfanyl]ethoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO3S/c1-20-17-10-13(11-19)6-7-16(17)21-8-9-22-12-14-4-2-3-5-15(14)18/h2-7,10-11H,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYWHCUMWUFBLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCSCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-Bromopyrazin-2-yl)methyl]-3-(4-methylcyclohexyl)urea](/img/structure/B2691324.png)

![4-[benzyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide](/img/structure/B2691329.png)



![3-chloro-2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}-5-(trifluoromethyl)pyridine](/img/structure/B2691333.png)

![(2E)-2-(1H-benzimidazol-2-yl)-3-[5-(piperidin-1-yl)furan-2-yl]prop-2-enenitrile](/img/structure/B2691335.png)
![8-(4-Fluorophenyl)-1,3-dimethyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2691337.png)
![3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2691340.png)
![2-cyano-N-(2-methoxyethyl)-3-{4-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide](/img/structure/B2691342.png)

